molecular formula C6H9NO3 B1609046 Methyl 2-oxopyrrolidine-3-carboxylate CAS No. 22049-95-2

Methyl 2-oxopyrrolidine-3-carboxylate

Cat. No. B1609046
CAS RN: 22049-95-2
M. Wt: 143.14 g/mol
InChI Key: BFDDWABERUPPIN-UHFFFAOYSA-N
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Description

Methyl 2-oxopyrrolidine-3-carboxylate, also known as MOPC or 2-oxopyrrolidine-3-carboxylic acid methyl ester, is an organic compound that is a derivative of pyrrolidine. It is a white solid that is soluble in water, alcohol, and ether. It is used in laboratory experiments as a reagent in organic synthesis, as a catalyst in biochemistry, and as a starting material in the production of some pharmaceuticals.

Scientific Research Applications

“Methyl 2-oxopyrrolidine-3-carboxylate” is a compound that has been used in the field of medicinal chemistry . The pyrrolidine ring, which is a part of this compound, is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Summary of the Application

The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This compound has been used in the synthesis of bioactive molecules with target selectivity .

Methods of Application or Experimental Procedures

The synthesis of these bioactive molecules often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Results or Outcomes Obtained

One derivative of “Methyl 2-oxopyrrolidine-3-carboxylate”, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal .

The pyrrolidine ring in this compound is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

The synthesis of these bioactive molecules often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

One derivative of “Methyl 2-oxopyrrolidine-3-carboxylate”, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal .

The pyrrolidine ring in this compound is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

The synthesis of these bioactive molecules often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

One derivative of “Methyl 2-oxopyrrolidine-3-carboxylate”, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range (IC50 = 62.53 µM) and absence of cytotoxicity against normal .

properties

IUPAC Name

methyl 2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDWABERUPPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406179
Record name Methyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxopyrrolidine-3-carboxylate

CAS RN

22049-95-2
Record name Methyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SD Dickerson - 2016 - aquila.usm.edu
… Synthesis of (R)-Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate (5): Approximately 400 … Synthesis of (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate (6): A volume of 2 mL …
Number of citations: 3 aquila.usm.edu
AY Sukhorukov, AV Lesiv, YA Khomutova, SL Ioffe… - …, 2009 - thieme-connect.com
Easily accessible [(5, 6-dihydro-4H-1, 2-oxazin-3-yl) methyl] malonates 1 were converted into substituted 5-(3-hydroxypropyl) pyrrolidin-2-ones 2 and pyrrolizidinones 3, which are …
Number of citations: 4 www.thieme-connect.com
KJ Lindstrom, SL Crooks - Synthetic Communications, 1990 - Taylor & Francis
… We initially attempted using Ph,P/H,O/THF to reduce the azide and effect cyclization, an approach that was successful in the case of methyl 2-oxopyrrolidine-3-carboxylate? but which …
Number of citations: 10 www.tandfonline.com
C Samyn, G Smets - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
… 15,6 g of ethyl l-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate dissolved in 200 ml of dry ether, were added dropwise with stirring to a suspension of lithium borohydride (1,32 g) in 100 …
Number of citations: 7 onlinelibrary.wiley.com
M HASEGAWA, A NAKAYAMA… - Chemical and …, 1995 - jstage.jst.go.jp
… Isopropyl S-Methyl-2-oxopyrrolidine—3—carboxylate (12h) A solution of llb (62.0 g, 0.225 mol) in isopropanol (IPA) (300 ml) was added to a mixture of Rancy nickel (20 ml) and IPA (50 …
Number of citations: 37 www.jstage.jst.go.jp
R Perlikowska, J Piekielna, M Mazur… - Bioorganic & medicinal …, 2014 - Elsevier
… A solution of methyl 2-oxopyrrolidine-3-carboxylate 2 (3.90 g, 19 mmol) in THF (70 mL) was added to a stirred suspension of LiAlH 4 (1.47 g, 40 mmol) in THF (35 mL) at 60 C and the …
Number of citations: 15 www.sciencedirect.com
ER Vogel - 2015 - search.proquest.com
… There are three synthesis documented to make ethyl, 3-methyl-2oxopyrrolidine-3-carboxylate, the proposed ethyl ester intermediate (Scheme 25)130,164,165 Khouhki et al. prepared …
Number of citations: 4 search.proquest.com
HK Kotapati, JD Robinson… - European Journal of …, 2017 - Wiley Online Library
Malonate diesters with highly branched side chains containing a preexisting chiral center were prepared from optically pure amino alcohols and subjected to asymmetric enzymatic …
T Suzuki, T Goto, Y Hamashima… - The Journal of Organic …, 2007 - ACS Publications
An efficient catalytic enantioselective fluorination of tert-butoxycarbonyl lactones and lactams is reported. Reactions of the lactone substrates proceeded smoothly in an alcoholic solvent …
Number of citations: 107 pubs.acs.org
C Xie, J Hu, X Zhu, S Wu, Y Xu… - Letters in Organic …, 2023 - ingentaconnect.com
… Ethyl 1-methyl-2oxopyrrolidine-3-carboxylate 1d could also take part in the reaction, providing the α-quaternary lactam 3d in a 47% yield. Although it had preliminarily shown some …
Number of citations: 2 www.ingentaconnect.com

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